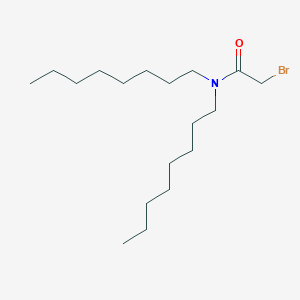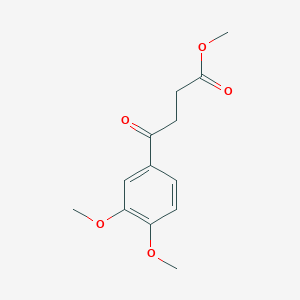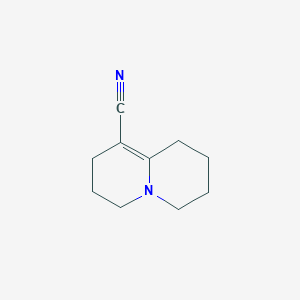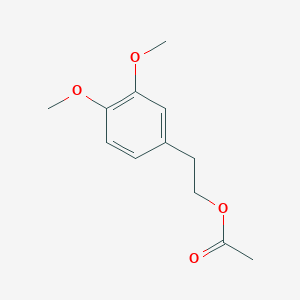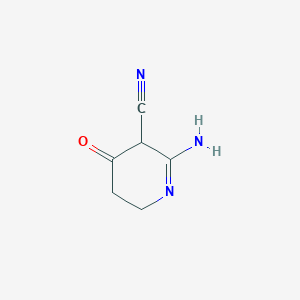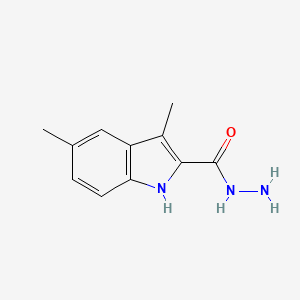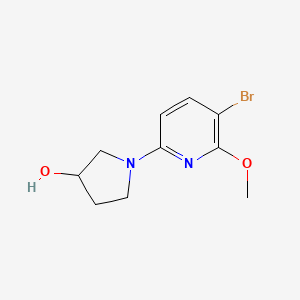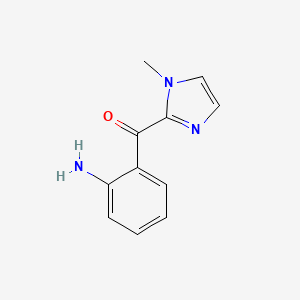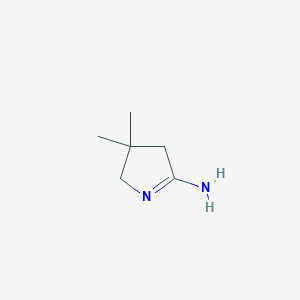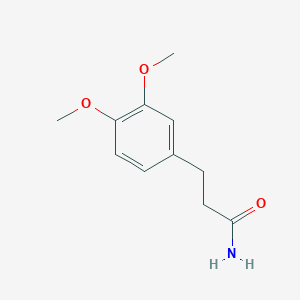
3-(3,4-Dimethoxyphenyl)propanamide
Overview
Description
3-(3,4-Dimethoxyphenyl)propanamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 4, and an amide group attached to a propyl chain
Synthetic Routes and Reaction Conditions:
Starting from 3-(3,4-Dimethoxyphenyl)propanoic Acid:
The compound can be synthesized by converting 3-(3,4-dimethoxyphenyl)propanoic acid into its corresponding amide. This involves reacting the acid with ammonia or an amine under dehydration conditions.
Reaction conditions typically include heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods:
On an industrial scale, the synthesis may involve catalytic hydrogenation of the corresponding acid chloride derived from 3-(3,4-dimethoxyphenyl)propanoic acid.
The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.
Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction:
Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution:
Nucleophilic substitution reactions can occur at the amide nitrogen, replacing the amide group with other nucleophiles.
Reagents such as alkyl halides and amines are commonly used.
Major Products Formed:
Oxidation: 3-(3,4-Dimethoxyphenyl)propionic acid or 3-(3,4-dimethoxyphenyl)propanal.
Reduction: 3-(3,4-Dimethoxyphenyl)propylamine.
Substitution: Various substituted amides or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry:
It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
It is used in the study of amide chemistry and the development of new synthetic methodologies.
Biology:
The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
It is used in the study of enzyme inhibition and receptor binding assays.
Medicine:
Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.
It is evaluated for its anti-inflammatory and analgesic properties.
Industry:
The compound is used in the production of pharmaceuticals and agrochemicals.
It is also employed in the development of new materials and polymers.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and neurotransmission.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanamide is compared with other similar compounds to highlight its uniqueness:
3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar structure but lacks the amide group, leading to different chemical reactivity and biological activity.
3-(3,4-Dimethoxyphenyl)propylamine: Contains an amine group instead of an amide, resulting in different pharmacological properties.
3-(3,4-Dimethoxyphenyl)propanal:
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEASCHYTXEXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
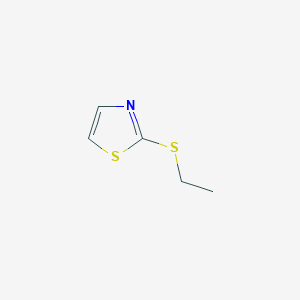
![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)

